Cas no 81483-81-0 (Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid)

Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid structure
81483-81-0 structure
Product Name:Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid
Numero CAS:81483-81-0
MF:C13H18N7O12P3
MW:557.243004322052
CID:725721
PubChem ID:44151525
Update Time:2025-04-19

Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid Proprietà chimiche e fisiche

Nomi e identificatori

    • Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid
    • [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid
    • ATP gammaP-imidazolidate
    • Adenosine 5'-(trihydrogen diphosphate), monoanhydride with 1H-imidazol-1-ylphosphonic acid
    • 81483-81-0
    • SCHEMBL12304455
    • DTXSID001002003
    • Adenosine 5'-(trihydrogen diphosphate) gammap-imidazolidate
    • ATP-Gpi
    • 9-(5-O-{Hydroxy[(hydroxy{[hydroxy(1H-imidazol-1-yl)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9H-purin-6-amine
    • Inchi: 1S/C13H18N7O12P3/c14-11-8-12(17-4-16-11)20(6-18-8)13-10(22)9(21)7(30-13)3-29-34(25,26)32-35(27,28)31-33(23,24)19-2-1-15-5-19/h1-2,4-7,9-10,13,21-22H,3H2,(H,23,24)(H,25,26)(H,27,28)(H2,14,16,17)/t7-,9-,10-,13-/m1/s1
    • Chiave InChI: KMJRKPSVWPKZFD-QYVSTXNMSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OP(N1C=NC=C1)(=O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Proprietà calcolate

  • Massa esatta: 557.023
  • Massa monoisotopica: 557.023
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 9
  • Complessità: 919
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _5.1
  • Superficie polare topologica: 277A^2

Proprietà sperimentali

  • PSA: 306.15000
  • LogP: -0.29530
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD